多虑平氮氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

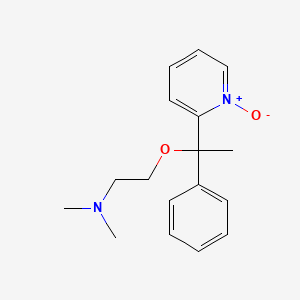

Doxylamine N-Oxide is a chemical compound related to doxylamine, a well-known antihistamine used in over-the-counter sleep aids and allergy medications. However, the specific focus here is on its chemical and physical properties, synthesis, molecular structure, and chemical reactions, rather than its pharmacological applications.

Synthesis Analysis

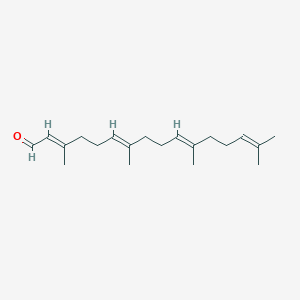

The synthesis of N-oxides, including Doxylamine N-Oxide, involves the oxidation of the parent hydroxylamines. A study demonstrates the synthesis of enantiopure 3-substituted pyrroline N-oxides through highly regioselective oxidation, which may share similarities with Doxylamine N-Oxide synthesis (Goti et al., 1997). Another relevant method is the copper-catalyzed aerobic oxidation of N-substituted hydroxylamines, offering a general approach to accessing various nitroso compounds, including N-oxides (Frazier et al., 2012).

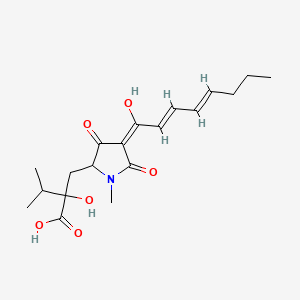

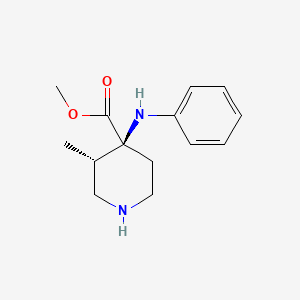

Molecular Structure Analysis

The molecular structure of N-oxides, including Doxylamine N-Oxide, can be analyzed through techniques such as X-ray crystallography. For example, the molecular structures of various methylhydroxylamine derivatives were determined, which provides insight into the structural characteristics that might be similar in Doxylamine N-Oxide (Rankin et al., 1981).

Chemical Reactions and Properties

N-oxides, including Doxylamine N-Oxide, undergo various chemical reactions. The synthesis and characterization of N-nitroso-N- alkylhydroxylamines and their complexes provide insights into the types of reactions N-oxides can participate in, such as redox reactions and complex formation (Abraham et al., 1987).

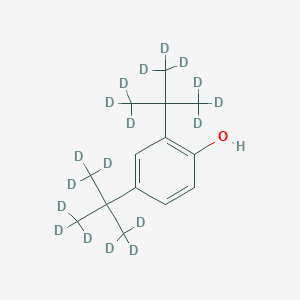

Physical Properties Analysis

The physical properties of Doxylamine N-Oxide, such as solubility, melting point, and boiling point, are critical for understanding its behavior in various environments. While specific data on Doxylamine N-Oxide was not found, studies on similar N-oxides can provide valuable insights. For example, the preparation and characterization of hexylamine functionalized reduced graphene oxide offer information on the dispersion and solubility properties of functionalized N-oxides (Bandyopadhyay et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of Doxylamine N-Oxide, can be inferred from studies on similar compounds. The copper(II)-catalyzed electrophilic amination of quinoline N-oxides with O-benzoyl hydroxylamines, for instance, demonstrates the reactivity of N-oxides in electrophilic amination reactions, which could be relevant to understanding the chemical behavior of Doxylamine N-Oxide (Li et al., 2015).

科学研究应用

生物化学和药理学

多虑平氮氧化物参与多种生化和药理过程 {svg_1}. 它是药物N-氧化研究的兴趣对象,涉及药物在体内的生化转化 {svg_2}.

毒理学

该化合物也在毒理学领域得到研究 {svg_3}. 了解其毒理学特性可以帮助预测其安全性特征和潜在的副作用 {svg_4}.

分析化学

多虑平氮氧化物用作分析化学中的标准品 {svg_5}. 它特别用于离子交换色谱 (IC) 应用,用于环境或食品分析和质量控制 {svg_6}.

酶学

该化合物是各种酶的底物,包括含黄素的单加氧酶 {svg_7}. 研究其酶促反应可以深入了解这些酶的机制 {svg_8}.

药物遗传学

多虑平氮氧化物是药物遗传学的兴趣对象 {svg_9},研究遗传变异如何影响机体对药物的反应 {svg_10}.

微生物代谢

该化合物还在微生物代谢的背景下得到研究 {svg_11}. 微生物可以代谢多虑平氮氧化物,了解这一过程对生物修复和药物代谢具有重要意义 {svg_12}.

属性

IUPAC Name |

N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-17(21-14-13-18(2)3,15-9-5-4-6-10-15)16-11-7-8-12-19(16)20/h4-12H,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIHSMRZIRBUPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

99430-77-0 |

Source

|

| Record name | 2-(1-(2-(Dimethylamino)ethoxy)-1-phenylethyl)pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099430770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-(2-(DIMETHYLAMINO)ETHOXY)-1-PHENYLETHYL)PYRIDINE 1-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5E5H59OS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the major metabolic pathways of doxylamine in primates?

A1: Research using rhesus monkeys [] identified four primary metabolic pathways for doxylamine:

Q2: How does the metabolism of doxylamine differ between rats and primates?

A2: While both species exhibit N-oxidation, N-demethylation, and side-chain cleavage, a key difference lies in the presence of ring-hydroxylated metabolites in rats [], which were not identified in rhesus monkeys []. This highlights potential species-specific variations in doxylamine metabolism.

Q3: What analytical techniques are most commonly used to identify and characterize doxylamine and its metabolites?

A3: A combination of techniques is employed, with a strong emphasis on mass spectrometry (MS) approaches. Key methods include:

- Chemical ionization mass spectrometry: Utilized with methane or ammonia as reagent gases for the identification of doxylamine and its metabolites [].

- Thermospray mass spectrometry (TSP/MS) and tandem mass spectrometry (TSP/MS/MS): Provide structural information and fragmentation patterns for doxylamine, doxylamine N-oxide, and other metabolites [].

- High-performance liquid chromatography (HPLC): Used in conjunction with MS for the separation and identification of doxylamine and its metabolites in biological samples [, ].

- Chemical derivatization techniques: Employed to modify doxylamine and its metabolites to facilitate their detection and identification by MS [, ].

Q4: Does doxylamine get incorporated into human hair, and if so, can cosmetic treatments affect its detection?

A4: Research has shown that both doxylamine and its metabolite, doxylamine N-oxide, are incorporated into human hair []. Interestingly, the application of a permanent oxidative hair dye was found to increase the concentration of doxylamine N-oxide detected in hair, while decreasing the concentration of doxylamine itself []. This finding highlights the potential impact of cosmetic treatments on drug analysis in hair samples.

Q5: What is the role of in vitro models in studying doxylamine metabolism?

A5: In vitro models, such as isolated rat hepatocytes [], provide valuable tools for investigating the metabolic pathways of doxylamine. Incubation of doxylamine with rat hepatocytes generated several metabolites observed in vivo, confirming the role of hepatic metabolism in the drug's elimination []. Furthermore, studies using human and rat intestinal microflora demonstrated that anaerobic bacteria were unable to degrade doxylamine [], suggesting a limited role for gut bacteria in its metabolism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Hydrazide](/img/structure/B1146991.png)